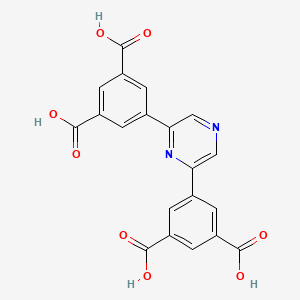
5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Pyrazine-2,6-diyl)diisophthalic acid is an organic compound with the molecular formula C20H12N2O8. It is a derivative of isophthalic acid, featuring a pyrazine ring substituted at the 2,6-positions with isophthalic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Pyrazine-2,6-diyl)diisophthalic acid typically involves the reaction of pyrazine-2,6-dicarboxylic acid with isophthalic acid derivatives under specific conditions. One common method includes the use of thionyl chloride to convert the carboxylic acids into their corresponding acid chlorides, followed by a condensation reaction to form the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Pyrazine-2,6-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
5,5’-(Pyrazine-2,6-diyl)diisophthalic acid has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Chemistry: Acts as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 5,5’-(Pyrazine-2,6-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis and materials science. The pyrazine ring and isophthalic acid groups provide multiple coordination sites, allowing for the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Pyridine-2,5-diyl)diisophthalic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
5,5’-(Benzene-1,3-diyl)diisophthalic acid: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
5,5’-(Pyrazine-2,6-diyl)diisophthalic acid is unique due to the presence of the pyrazine ring, which can participate in additional coordination and electronic interactions compared to its analogs. This makes it particularly useful in the synthesis of MOFs and other coordination compounds .
Propriétés
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)pyrazin-2-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-8-16(22-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKPHYZMAWZSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)
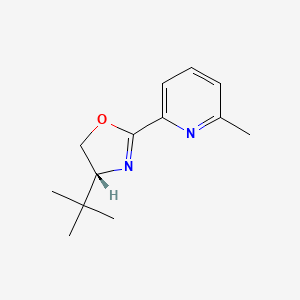
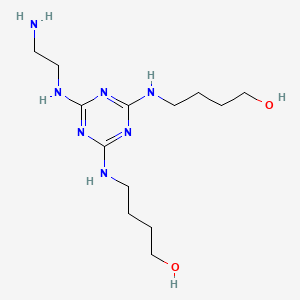
![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)
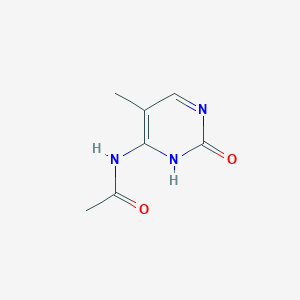
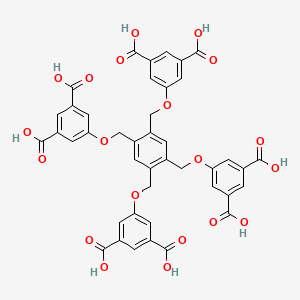
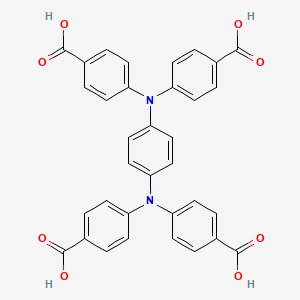
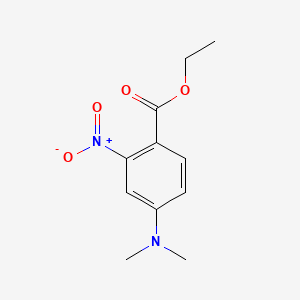
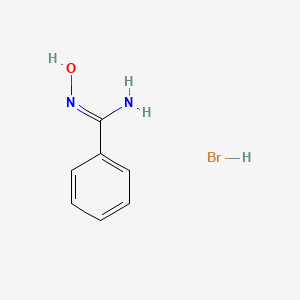
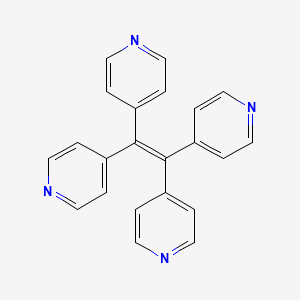
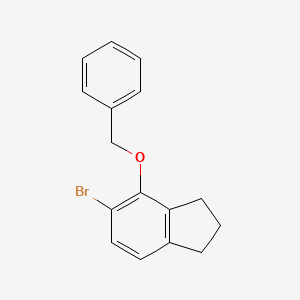
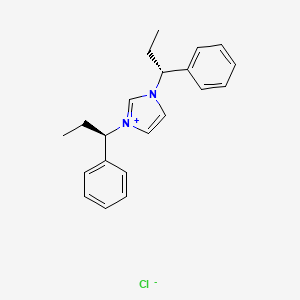
![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)
